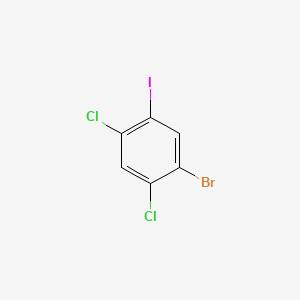
1-Bromo-2,4-dichloro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-dichloro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2,4-dichloro-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a dichlorobenzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2,4-dichloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-dichloro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of advanced materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,4-dichloro-5-iodobenzene exerts its effects is primarily through its reactivity as an electrophile. The presence of multiple halogen atoms makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
1-Bromo-2,4-dichloro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
These compounds share similar reactivity patterns but differ in the positions of the halogen atoms, which can influence their chemical behavior and applications. The unique combination of bromine, chlorine, and iodine in this compound makes it particularly versatile for specific synthetic applications.
Propiedades
Fórmula molecular |
C6H2BrCl2I |
|---|---|
Peso molecular |
351.79 g/mol |
Nombre IUPAC |
1-bromo-2,4-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |
Clave InChI |
LKHVWECAHUNBAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)I)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


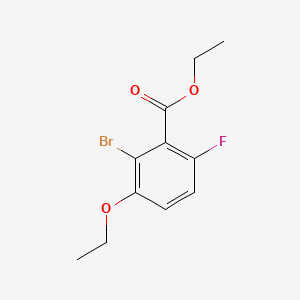

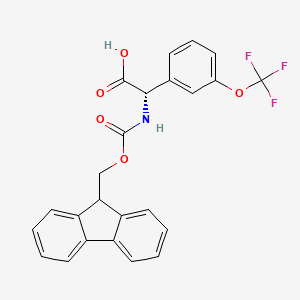
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
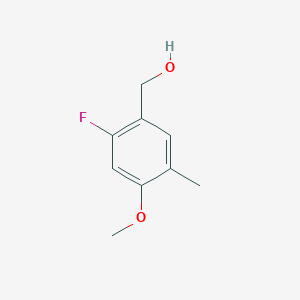

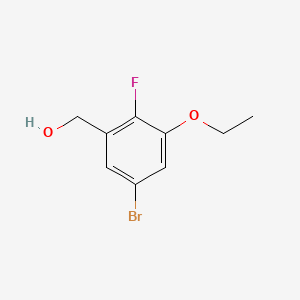
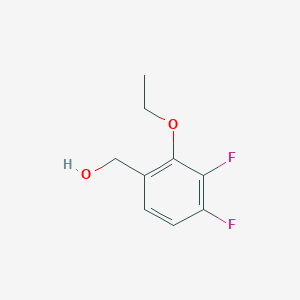
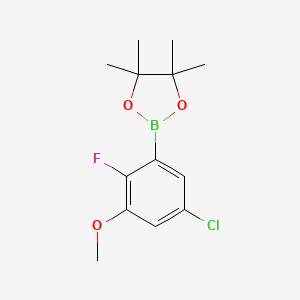
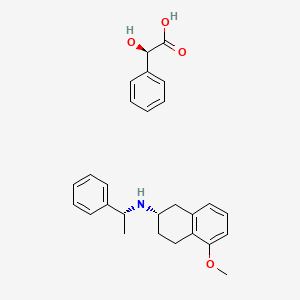
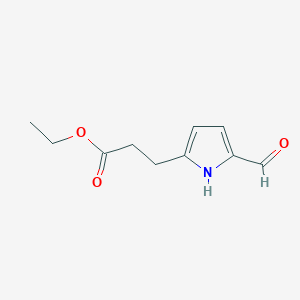
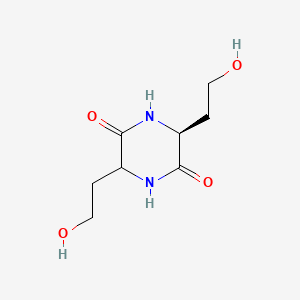

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
